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L-Azidohomoalanine - 120042-14-0

L-Azidohomoalanine

Catalog Number: EVT-272734
CAS Number: 120042-14-0
Molecular Formula: C4H8N4O2
Molecular Weight: 144.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Azidohomoalanine (AHA) is a methionine (Met) analog containing a bioorthogonal azide moiety. [, , , , , , , , , , ] It is not a naturally occurring amino acid and is not found in any known biological systems. [, , , , , ] AHA plays a crucial role in scientific research, particularly in proteomics, by facilitating the selective labeling and visualization of newly synthesized proteins. [, , , , , , , , , , ]

L-Methionine (Met)

Relevance: L-Methionine is structurally analogous to L-Azidohomoalanine (AHA), with AHA having an azide group replacing the methylthioether group of methionine. This structural similarity allows AHA to be recognized by the translational machinery and incorporated into proteins in place of methionine [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This substitution forms the basis of the bioorthogonal noncanonical amino acid tagging (BONCAT) technique.

L-Homopropargylglycine (HPG)

Relevance: Both L-Homopropargylglycine and L-Azidohomoalanine are bioorthogonal noncanonical amino acids used for labeling newly synthesized proteins. While AHA incorporates an azide group, HPG incorporates an alkyne group, both enabling distinct click chemistry reactions for subsequent conjugation with various probes [, , , , , , ].

O-Acetyl-L-Homoserine

Relevance: Researchers have engineered the intracellular biosynthesis of L-Azidohomoalanine from O-acetyl-L-homoserine and NaN3 by leveraging the broad substrate specificity of O-acetylhomoserine sulfhydrylase []. This approach allows for the in situ generation and incorporation of AHA for protein labeling.

Ethynyl-2′-deoxyuridine (EdU)

Relevance: While not structurally related to L-Azidohomoalanine, Ethynyl-2′-deoxyuridine is often used in conjunction with AHA in the "double-click Seq" method. This method investigates the distribution of newly synthesized chromatin proteins on replicating DNA, highlighting a complementary application for studying cellular processes [].

Overview

(S)-2-Amino-4-azidobutanoic acid, also known by its Chemical Abstracts Service registry number 120042-14-0, is a non-canonical amino acid that has garnered interest in various scientific fields, particularly in biochemistry and medicinal chemistry. This compound features an azide group, which is significant for its applications in bioorthogonal chemistry, allowing for selective reactions in biological systems without interfering with native biochemical processes.

Source and Classification

(S)-2-Amino-4-azidobutanoic acid is classified as a non-canonical amino acid due to its structural modifications compared to standard amino acids. It is derived from the amino acid 4-aminobutanoic acid, with the addition of an azide functional group at the fourth carbon position. This compound's unique properties make it a valuable tool in synthetic biology and peptide chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-2-Amino-4-azidobutanoic acid can be achieved through several methods, primarily involving the modification of existing amino acids. One common approach includes:

  1. Starting Material: The synthesis typically begins with 4-aminobutyric acid.
  2. Azidation Reaction: The introduction of the azide group can be accomplished using sodium azide in a suitable solvent under controlled conditions, often utilizing coupling agents to facilitate the reaction.
  3. Purification: Post-reaction, purification techniques such as chromatography are employed to isolate the desired product.

This method allows for the efficient production of (S)-2-Amino-4-azidobutanoic acid while maintaining high yields and purity levels.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-2-Amino-4-azidobutanoic acid participates in several notable reactions:

  1. Click Chemistry: The azide functional group allows for "click" reactions with alkynes to form triazoles. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.
  2. Peptide Synthesis: Incorporating (S)-2-Amino-4-azidobutanoic acid into peptides can enhance stability and introduce new functionalities, which are beneficial in drug design.
  3. Bioconjugation: The azide group can be utilized for bioconjugation strategies, linking biomolecules selectively without disrupting existing biological functions.
Mechanism of Action

Process and Data

The mechanism of action for (S)-2-Amino-4-azidobutanoic acid primarily revolves around its ability to participate in bioorthogonal reactions. When introduced into biological systems, it can react with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of stable triazole linkages. This process is advantageous for labeling biomolecules, studying protein interactions, and developing targeted therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (S)-2-Amino-4-azidobutanoic acid include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to heat and light.
  • Reactivity: The azide group is reactive towards nucleophiles, making it suitable for various chemical transformations.
Applications

Scientific Uses

(S)-2-Amino-4-azidobutanoic acid has several applications in scientific research:

  1. Peptide Engineering: It is used to create peptides with enhanced properties or functionalities through click chemistry.
  2. Bioconjugation Techniques: The compound facilitates the labeling of proteins or nucleic acids for imaging or therapeutic purposes.
  3. Drug Development: Its ability to stabilize peptide structures makes it a candidate for developing new therapeutics targeting specific diseases.
Biosynthesis and Metabolic Incorporation Strategies

Enzymatic Pathways for Intracellular Azidohomoalanine Production

Traditional chemical synthesis of AHA faces scalability limitations. To address this, metabolic engineering enables in vivo AHA biosynthesis using endogenous precursors. The primary pathway diverts Escherichia coli's methionine biosynthesis at the homoserine node:

  • Key Enzymes: Heterologous expression of Corynebacterium glutamicum O-acetylhomoserine sulfhydrylase (CgOAHSS) replaces native transsulfuration enzymes. CgOAHSS exhibits relaxed substrate specificity, accepting azide (N₃⁻) instead of sulfide (S²⁻) .
  • Reaction Mechanism: CgOAHSS utilizes pyridoxal phosphate (PLP) to catalyze γ-replacement. O-acetyl-L-homoserine (OAHS) undergoes γ-elimination of acetate, forming an α,β-unsaturated imino intermediate. Nucleophilic attack by azide yields AHA [10].
  • Precursors & Optimization: OAHS (derived from aspartate) and sodium azide serve as substrates. Pathway efficiency hinges on:
  • Azide permeability and toxicity mitigation
  • CgOAHSS expression levels
  • Downregulation of competing methionine synthesisEngineered E. coli strains achieve AHA titers >100 mg/L under optimized fermentation [10].

Table 1: Metabolic Pathway for Intracellular AHA Biosynthesis

ComponentDescriptionFunction/Note
PrecursorO-Acetyl-L-homoserine (OAHS)Diverted from aspartate pathway; not native to E. coli methionine biosynthesis
EnzymeC. glutamicum O-Acetylhomoserine Sulfhydrylase (CgOAHSS)Recombinantly expressed; broad nucleophile specificity (S²⁻, Se⁻, N₃⁻)
Co-substrateSodium Azide (NaN₃)Externally supplied; membrane permeability is a limiting factor
Key Intermediateα-Imino-3-butenoate (PLP-bound)Electrophilic acceptor for N₃⁻ attack
Reported Yield>100 mg/LAchieved in engineered methionine-auxotroph E. coli [10]

Methionine Auxotroph Systems for Site-Specific Incorporation

Methionine auxotrophic strains (unable to synthesize methionine endogenously) provide a direct route for AHA incorporation:

  • Mechanism: Methionine starvation halts protein synthesis. Upon supplementation, AHA competes with residual methionine for uptake by the methionine transporter (MetD) and activation by methionyl-tRNA synthetase (MetRS). It is charged onto tRNA^Met and incorporated at all methionine positions during translation [3] [6].
  • Applications: This residue-specific replacement enables:
  • Global Protein Labeling: Detection, quantification, and purification of newly synthesized proteomes via click chemistry (e.g., reaction with alkynes for fluorescence or biotinylation) [3] [6].
  • Structural Studies: Incorporation of spectroscopic probes via methionine replacement.
  • Limitations & Solutions:
  • Reduced Cell Viability/Protein Yield: High AHA concentrations or complete methionine withdrawal cause toxicity. Solution: Optimized AHA:methionine ratios (e.g., 90:10) maintain viability while ensuring >80% replacement efficiency .
  • N-terminal Specificity Requirement: For proteins with internal methionines, N-terminal tagging or alternative strategies (e.g., Met-depleted sequences) are needed.

Directed Evolution of Aminoacyl-tRNA Synthetases for Enhanced Substrate Recognition

While wild-type MetRS exhibits some tolerance for AHA, its natural editing mechanisms favor methionine, limiting AHA charging efficiency. Protein engineering enhances this process:

  • MetRS Structure-Function: Class I MetRS features a catalytic Rossmann fold with HIGH and KMSKS signature motifs involved in methionine/ATP binding and adenylate formation. The active site undergoes conformational changes ("induced fit") upon methionine binding, crucial for discriminating against smaller analogs like homocysteine [7]. Key residues (e.g., Trp305, Tyr15, Asp52, Arg233 in E. coli MetRS) form a specificity pocket accommodating the methionine side chain [7].
  • Rational Design & Evolution Targets:
  • Active Site Loosening: Mutations enlarging the methionine-binding pocket (e.g., near the KMSKS loop or zinc-binding domain) improve accommodation of the elongated azidoalkyl side chain of AHA.
  • Editing Domain Attenuation: Reducing hydrolysis of non-cognate aminoacyl-adenylates (e.g., AHA-AMP) or mischarged AHA-tRNA^Met.
  • Specificity Switch Mutations: The P14S mutation in the KMSKS motif drastically increases Km for methionine (>300-fold) but minimally affects ATP binding, suggesting potential for shifting specificity toward analogs [2].
  • Directed Evolution Approaches: Libraries of MetRS variants are screened using:
  • Complementation in Auxotrophic Hosts: Growth selection based on AHA-dependent protein synthesis.
  • Fluorescence-Based Assays: FACS sorting of cells expressing AHA-containing fluorescent reporters chargeable only by evolved MetRS [10].
  • Phage/RIBOTAC Display: In vitro selection for AHA-tRNA^Met synthesis activity.

Table 2: Comparison of Primary AHA Incorporation Strategies

StrategyMechanismAdvantagesLimitationsIncorporation Efficiency
Metabolic EngineeringIn vivo AHA synthesis from OAHS + N₃⁻Eliminates need for expensive AHA feeding; ScalableAzide toxicity; Pathway balancing complexityModerate-High (strain-dependent)
Methionine AuxotrophyGlobal replacement during translationSimple; Well-established; High incorporation levels possibleCellular toxicity; Lack of residue specificity>80% (optimized conditions)
Engineered MetRSEnhanced charging of tRNA^Met with AHAPotential for improved fidelity and efficiency; Enables orthogonal systemsRequires genetic engineering of host strainUnder development; >90% reported for some mutants

Properties

CAS Number

120042-14-0

Product Name

(S)-2-Amino-4-azidobutanoic acid

IUPAC Name

(2S)-2-amino-4-azidobutanoic acid

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

InChI

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1

InChI Key

NNWQLZWAZSJGLY-VKHMYHEASA-N

SMILES

C(CN=[N+]=[N-])C(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

azido homoalanine
azidohomoalanine

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N

Isomeric SMILES

C(CN=[N+]=[N-])[C@@H](C(=O)O)N

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